Cas no 2265-94-3 (3,5-Difluoronitrobenzene)

3,5-Difluoronitrobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₂NO₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms at the 3- and 5-positions enhances its reactivity in nucleophilic aromatic substitution reactions, making it valuable for constructing complex molecular frameworks. Its nitro group further facilitates functionalization through reduction or displacement. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and predictable reactivity make it a preferred choice for researchers developing advanced chemical entities.
3,5-Difluoronitrobenzene structure
3,5-Difluoronitrobenzene structure
商品名:3,5-Difluoronitrobenzene
CAS番号:2265-94-3
MF:C6H3F2NO2
メガワット:159.0903
MDL:MFCD00012142
CID:42696
PubChem ID:24858470

3,5-Difluoronitrobenzene 化学的及び物理的性質

名前と識別子

    • 1,3-Difluoro-5-nitro-benzene
    • 3,5-Difluornitrobenzene
    • 3,5-Difluoronitrobenzene
    • 1,3-difluoro-5-nitrobenzene
    • 1,3-Difluor-5-nitro-benzol
    • 2,6-difluoro-4-nitrobenzene
    • 3,5-difluoro-1-nitrobenzene
    • 3,5-difluoro-nitrobenzene
    • Benzene,1,3-difluoro-5-nitro
    • Benzene, 1,3-difluoro-5-nitro-
    • 1-nitro-3,5-difluorobenzene
    • AUQBBDWDLJSKMI-UHFFFAOYSA-N
    • NSC10260
    • PubChem2291
    • 3,5-difluoronitroben
    • benzene, 1,3-difluoro-5-nitro- (7ci,8ci,9ci)
    • KSC201S8B
    • Jsp004589
    • KS
    • AM61847
    • 27ZN24954J
    • FT-0634172
    • MFCD00012142
    • NSC 10260
    • AKOS005063583
    • 2265-94-3
    • NS00049134
    • AS-33088
    • 1,3-Difluoro-5-nitrobenzene #
    • D3426
    • CS-W016187
    • BP-13437
    • SCHEMBL1172437
    • EINECS 218-867-0
    • UNII-27ZN24954J
    • InChI=1/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
    • W-107464
    • AC-2665
    • EN300-50140
    • 3,5-Difluoronitrobenzene, 99%
    • DTXSID30177193
    • AUQBBDWDLJSKMI-UHFFFAOYSA-
    • A4841
    • Z600389896
    • NSC-10260
    • DTXCID7099684
    • MDL: MFCD00012142
    • インチ: 1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
    • InChIKey: AUQBBDWDLJSKMI-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(C([H])=C(C=1[H])[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 159.01300
  • どういたいしつりょう: 159.013185
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 45.8
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 淡黄色透明液体
  • 密度みつど: 1.407 g/mL at 25 °C(lit.)
  • ゆうかいてん: 17 °C (lit.)
  • ふってん: 177°C(lit.)
  • フラッシュポイント: 華氏温度:165.2°f
    摂氏度:74°c
  • 屈折率: n20/D 1.499(lit.)
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 45.82000
  • LogP: 2.39620
  • ようかいせい: 未確定

3,5-Difluoronitrobenzene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 3265
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • RTECS番号:CZ5712000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT, IRRITANT-HARMFUL
  • セキュリティ用語:S26;S36

3,5-Difluoronitrobenzene 税関データ

  • 税関コード:2904909090
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3,5-Difluoronitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D403235-1kg
3,5-Difluoronitrobenzene
2265-94-3 97%
1kg
$1400 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D140A-5g
3,5-Difluoronitrobenzene
2265-94-3 99%
5g
765.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D94710-1g
1,3-Difluoro-5-nitrobenzene
2265-94-3 99%
1g
¥158.0 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011216-25g
3,5-Difluoronitrobenzene
2265-94-3 98%
25g
¥667 2024-05-24
eNovation Chemicals LLC
Y1047370-100g
1,3-Difluoro-5-nitrobenzene
2265-94-3 98%
100g
$265 2024-06-07
Enamine
EN300-50140-100.0g
1,3-difluoro-5-nitrobenzene
2265-94-3 95%
100g
$231.0 2023-05-03
Chemenu
CM195580-500g
3,5-Difluoronitrobenzene
2265-94-3 95+%
500g
$258 2022-06-11
Fluorochem
019498-5g
3,5-Difluoronitrobenzene
2265-94-3 99%
5g
£17.00 2022-03-01
Enamine
EN300-50140-0.1g
1,3-difluoro-5-nitrobenzene
2265-94-3 95%
0.1g
$19.0 2023-05-03
Enamine
EN300-50140-0.25g
1,3-difluoro-5-nitrobenzene
2265-94-3 95%
0.25g
$19.0 2023-05-03

3,5-Difluoronitrobenzene 関連文献

3,5-Difluoronitrobenzeneに関する追加情報

Professional Introduction to 3,5-Difluoronitrobenzene (CAS No. 2265-94-3)

3,5-Difluoronitrobenzene, identified by the chemical compound code CAS No. 2265-94-3, is a fluorinated nitroaromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its dual fluorine substituents and nitro group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. The structural features of 3,5-difluoronitrobenzene contribute to its reactivity and versatility, enabling its application in multiple synthetic pathways.

The significance of 3,5-difluoronitrobenzene in modern chemical synthesis cannot be overstated. Its molecular structure, which includes both fluorine atoms and a nitro group, allows for a wide range of chemical transformations. These transformations are crucial for the development of novel compounds with enhanced biological activity. Recent studies have highlighted the compound's role in the synthesis of bioactive molecules, particularly in the development of new therapeutic agents.

In the realm of pharmaceutical research, 3,5-difluoronitrobenzene has been explored as a key intermediate in the production of various pharmacologically active compounds. The presence of fluorine atoms in its structure imparts specific electronic and steric properties that can influence the efficacy and selectivity of drug candidates. For instance, fluorinated aromatic compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive for medicinal chemistry applications.

One of the most compelling aspects of 3,5-difluoronitrobenzene is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds and are essential for constructing complex molecular frameworks. The nitro group in 3,5-difluoronitrobenzene can be selectively reduced to an amine or converted into other functional groups, providing multiple avenues for synthetic manipulation.

The latest research findings indicate that 3,5-difluoronitrobenzene is being utilized in the development of novel agrochemicals. Fluorinated nitroaromatics are known to possess potent biological activity against various pests and pathogens. The structural modifications introduced by fluorine atoms enhance the binding affinity of these compounds to biological targets, leading to more effective pest control solutions.

3,5-difluoronitrobenzene. Catalytic processes that minimize waste and energy consumption are being developed to align with environmental regulations and sustainability goals. These innovations not only improve the efficiency of production but also reduce the ecological footprint of chemical manufacturing.

The role of computational chemistry in understanding the reactivity of 3,5-difluoronitrobenzene has also been increasingly recognized. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic routes before conducting experimental work. This approach accelerates the discovery process and reduces the need for trial-and-error experimentation.

In conclusion, 3,5-difluoronitrobenzene (CAS No. 2265-94-3) represents a versatile and valuable compound in modern chemical synthesis. Its unique structural features enable a wide range of applications in pharmaceuticals, agrochemicals, and specialty chemicals. As research continues to uncover new methodologies for its synthesis and utilization, the importance of this compound is expected to grow further. The ongoing development of innovative synthetic strategies and computational tools will continue to enhance its potential in various scientific disciplines.

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